(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound with a unique structure that combines a pyrimidine ring, a pyrrolidine ring, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. The key steps include:
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of condensation reactions involving ethyl and fluorine substituents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization reactions involving appropriate amine precursors.
Thiophene Ring Synthesis: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling Reactions: The final step involves coupling the synthesized rings using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrimidine or thiophene rings, while reduction may result in the formation of reduced analogs.
Scientific Research Applications
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- (3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone
Uniqueness
The uniqueness of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Structural Overview
This compound is characterized by:
- A pyrrolidine ring .
- A thiophene moiety .
- A fluorinated pyrimidine derivative .
The molecular formula is C15H16FN3O2S, with a molecular weight of approximately 321.4 g/mol . The presence of these functional groups suggests diverse interactions with biological targets, particularly in medicinal chemistry.
Anticancer Potential
Preliminary studies indicate that the fluoropyrimidine component enhances the compound's anticancer activity. Fluorinated pyrimidines are known for their efficacy in cancer treatment as they can inhibit key enzymes involved in nucleic acid synthesis. This compound may exhibit similar properties, potentially inhibiting cancer cell proliferation and migration .
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes, possibly affecting metabolic pathways. Initial interaction studies suggest it may bind effectively to enzymes involved in cancer metabolism, which could lead to significant biological effects. Detailed kinetic analyses and binding affinity assays are necessary to confirm these findings .
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : By binding to target enzymes, it may reduce their activity, thereby disrupting metabolic pathways critical for cancer cell survival.
- Influence on Nucleic Acids : The structural components may allow interaction with nucleic acids, potentially affecting transcription and replication processes within cells .
Case Study 1: Anticancer Activity
A study examining various fluorinated pyrimidine derivatives demonstrated that compounds similar to this compound significantly inhibited proliferation in several cancer cell lines, including lung and breast cancer models. The mechanism was attributed to the disruption of DNA synthesis pathways .
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that derivatives of this compound could effectively inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells. Such inhibition was linked to reduced tumor growth in preclinical models .
Data Table: Comparison of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluorouracil | Fluorinated pyrimidine | Anticancer agent |
6-Ethylpyrimidine Derivatives | Pyrimidine ring | Antiviral and anticancer |
Benzofuran Derivatives | Benzofuran core | Neuroprotective effects |
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-2-12-13(16)14(18-9-17-12)21-11-3-5-19(7-11)15(20)10-4-6-22-8-10/h4,6,8-9,11H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOVLUNJJAJUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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